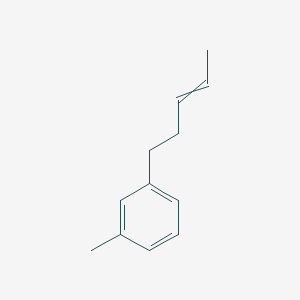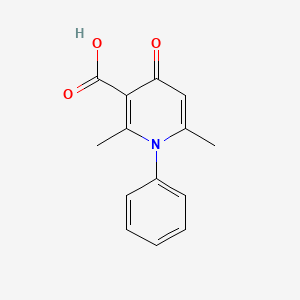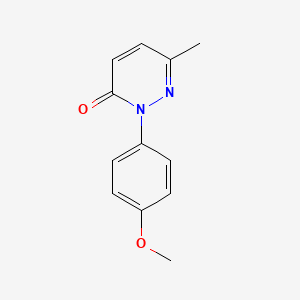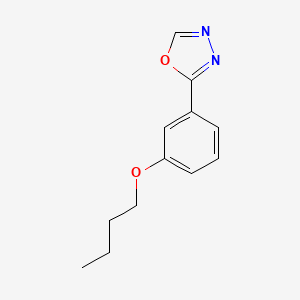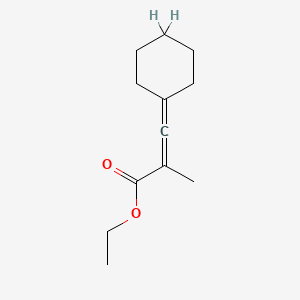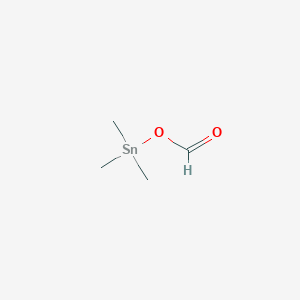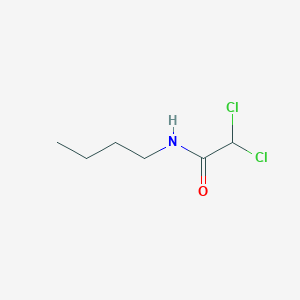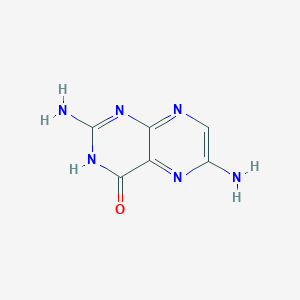
2,6-Diaminopteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-diaminopyrimidine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diaminopteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-4,6-dione, while reduction can produce dihydropteridine derivatives. Substitution reactions can result in a variety of functionalized pteridines.
Applications De Recherche Scientifique
2,6-Diaminopteridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives, which are important in studying enzyme mechanisms and developing new catalysts.
Biology: The compound is used in the study of folate metabolism and its role in cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Diaminopteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes in the folate metabolism pathway. The compound can inhibit the activity of these enzymes, leading to disruptions in folate-dependent processes. This inhibition can be exploited for therapeutic purposes, such as in the treatment of certain cancers and bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopteridine: Similar in structure but differs in the position of amino groups.
6-Hydroxymethylpterin: Contains a hydroxymethyl group instead of an amino group.
Pterin: The parent compound of the pteridine family, lacking amino groups.
Uniqueness
2,6-Diaminopteridin-4(1H)-one is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
13416-53-0 |
|---|---|
Formule moléculaire |
C6H6N6O |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
2,6-diamino-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N6O/c7-2-1-9-4-3(10-2)5(13)12-6(8)11-4/h1H,(H2,7,10)(H3,8,9,11,12,13) |
Clé InChI |
XTWOFPSNCANIQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=O)NC(=NC2=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


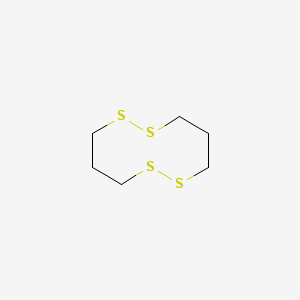
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

